molecular formula C8H16ClNO B11787240 Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride

Cat. No.: B11787240
M. Wt: 177.67 g/mol
InChI Key: FZSVBORHLRGMFA-UHFFFAOYSA-N
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Description

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is a heterocyclic compound with the molecular formula C8H16ClNO. It is a derivative of pyranopyridine and is known for its unique chemical structure, which includes a pyran ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines with aryl aldehydes and malononitrile in the presence of a catalytic amount of potassium carbonate (K2CO3) in aqueous ethanol (50%). This reaction can be carried out using microwave heating or solar thermal energy, resulting in high yields of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of magnetically recoverable nano-catalysts has been explored to enhance the efficiency and sustainability of the synthesis process. These catalysts can be easily separated from the reaction medium using an external magnet, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce various functionalized pyranopyridine compounds .

Scientific Research Applications

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a potassium channel antagonist, which means it can block potassium channels in cells. This action can affect various physiological processes, including muscle contraction and neurotransmission. The compound’s unique structure allows it to bind to specific sites on the potassium channel, inhibiting its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-2H-pyrano[3,2-b]pyridine hydrochloride is unique due to its specific chemical structure, which includes a fully saturated pyran ring fused to a pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-b]pyridine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-4-8-7(9-5-1)3-2-6-10-8;/h7-9H,1-6H2;1H

InChI Key

FZSVBORHLRGMFA-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CCCO2)NC1.Cl

Origin of Product

United States

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